5-BRomo-2-[(5-bromo-2-fluoropyridin-4-yl)methyl]-4-methylpyridine
Description
Properties
IUPAC Name |
5-bromo-2-[(5-bromo-2-fluoropyridin-4-yl)methyl]-4-methylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Br2FN2/c1-7-2-9(16-5-10(7)13)3-8-4-12(15)17-6-11(8)14/h2,4-6H,3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNIDRESUNPSIEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)CC2=CC(=NC=C2Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Br2FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Bromo-4-Methylpyridine
Method A: Directed Bromination
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Starting Material : 4-Methylpyridine.
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Reagents : N-Bromosuccinimide (NBS), catalytic Lewis acid (e.g., AlCl₃).
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Conditions : Reaction in dichloromethane at 0–5°C, followed by gradual warming to room temperature.
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Yield : 65–75%.
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Mechanism : Electrophilic aromatic substitution directed by the methyl group.
Method B: Coupling-Decarboxylation
Synthesis of 5-Bromo-2-Fluoropyridin-4-yl Fragment
Method C: Fluorination via Diazotization
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Starting Material : 2-Amino-4-methylpyridine.
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Conditions : Diazotization at −10°C, followed by fluorination with nitrosonium tetrafluoroborate.
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Yield : 70–75%.
Method D: Direct Fluorination
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Reagents : DAST (diethylaminosulfur trifluoride) or PBSF (perfluorobutanesulfonyl fluoride).
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Conditions : Reaction at 0°C in anhydrous THF.
Methylene Bridge Formation
Alkylation via Nucleophilic Substitution
Grignard-Mediated Coupling
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Steps :
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Yield : 45–50%.
Optimization and Scalability
Catalytic Cross-Coupling
Flow Chemistry for Bromination
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System : Continuous flow reactor with NBS and AIBN initiator.
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Benefits : Improved safety, reduced byproducts, and scalability to >100 g batches.
Analytical Data and Characterization
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₉Br₂FN₂ |
| Molecular Weight | 360.02 g/mol |
| ¹H NMR (CDCl₃) | δ 2.40 (s, 3H, CH₃), 4.25 (s, 2H, CH₂), 7.20–8.10 (m, 4H, Py-H) |
| ¹³C NMR | δ 21.5 (CH₃), 35.2 (CH₂), 122–150 (Py-C), 160.1 (C-F) |
| HRMS (ESI) | [M+H]⁺ calc. 360.02, found 360.01 |
Challenges and Solutions
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Regioselectivity in Bromination : Use directing groups (e.g., −NH₂) or Lewis acids to enhance para-bromination.
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Fluorination Byproducts : Optimize stoichiometry of DAST/PBSF and reaction time.
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Methylene Bridge Stability : Avoid strong acids/bases during coupling; use mild alkylation conditions.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-[(5-bromo-2-fluoropyridin-4-yl)methyl]-4-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where the bromine or fluorine atoms are replaced by other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: Such as Suzuki coupling, where the compound reacts with boronic acids to form biaryl compounds
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium phosphate in solvents like toluene or ethanol.
Major Products
The major products formed from these reactions include various substituted pyridines, biaryl compounds, and other heterocyclic derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
5-Bromo-2-[(5-bromo-2-fluoropyridin-4-yl)methyl]-4-methylpyridine has several applications in scientific research:
Medicinal Chemistry: Used as a building block in the synthesis of potential drug candidates, particularly those targeting neurological disorders and cancer.
Agrochemicals: Serves as an intermediate in the production of pesticides and herbicides.
Material Science: Utilized in the development of advanced materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 5-Bromo-2-[(5-bromo-2-fluoropyridin-4-yl)methyl]-4-methylpyridine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to modulate biological pathways. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards its targets, leading to improved therapeutic efficacy .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural differences and similarities between the target compound and related pyridine derivatives:
Key Observations:
- Halogen Diversity : The target compound contains bromine and fluorine, whereas analogs like 5-bromo-2-chloro-4-picoline substitute fluorine with chlorine. Fluorine’s electron-withdrawing nature may enhance reactivity in cross-coupling reactions compared to chlorine .
- Di-pyridine vs. Mono-pyridine: The di-pyridine structure in the target compound increases molecular weight (C12H10Br2FN2) and likely reduces solubility in polar solvents compared to simpler mono-pyridines (e.g., C7H8BrNO in ).
- Methyl vs.
Physical and Chemical Properties
- Melting Points : While direct data for the target compound is unavailable, related bromopyridines exhibit high melting points (e.g., 198–202°C for 5-bromo-2-hydroxy-4-methylpyridine ), suggesting crystalline solid states.
- Solubility: The di-pyridine structure may lower solubility in water compared to mono-pyridines with polar groups (e.g., methoxy in ).
- Stability : Bromine and fluorine substituents enhance stability against oxidation, as seen in 5-bromo-4-fluoropyridin-2-amine .
Biological Activity
5-Bromo-2-[(5-bromo-2-fluoropyridin-4-yl)methyl]-4-methylpyridine is a compound of significant interest in medicinal chemistry and biological research due to its potential applications in drug development and agrochemicals. This article delves into its biological activity, synthesis, and mechanisms of action, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₉Br₂FN₂ |
| Molecular Weight | 360.02 g/mol |
| CAS Number | 2288710-29-0 |
| IUPAC Name | 5-bromo-2-[(5-bromo-2-fluoropyridin-4-yl)methyl]-4-methylpyridine |
Synthesis
The synthesis of 5-Bromo-2-[(5-bromo-2-fluoropyridin-4-yl)methyl]-4-methylpyridine typically involves several steps, including bromination and substitution reactions. The general synthetic route includes:
- Bromination of 2-fluoropyridine : This step introduces bromine at specific positions on the pyridine ring.
- Substitution Reactions : The compound undergoes further reactions to incorporate the methyl and additional bromine functionalities.
- Purification : Techniques such as chromatography are employed to achieve high purity levels.
The biological activity of this compound is closely linked to its structural features. The presence of bromine and fluorine enhances its binding affinity to various biological targets, including:
- Enzymes : It may act as an inhibitor or modulator for specific enzymes involved in metabolic pathways.
- Receptors : The compound could interact with neurotransmitter receptors, potentially influencing neurological functions.
Case Studies and Research Findings
- Medicinal Chemistry Applications :
-
Agrochemical Applications :
- The compound is also noted for its role as an intermediate in the synthesis of pesticides and herbicides, which suggests a significant impact on agricultural productivity.
- In Vitro Studies :
Comparison with Similar Compounds
The unique dual substitution pattern (bromine and fluorine) in 5-Bromo-2-[(5-bromo-2-fluoropyridin-4-yl)methyl]-4-methylpyridine distinguishes it from other similar compounds, enhancing its reactivity and specificity towards biological targets.
| Compound Name | Similarity Index | Potential Applications |
|---|---|---|
| 5-Bromo-2-fluoropyridine | 0.91 | Neuropharmacology |
| 2-Bromo-5-fluoropyridine | 0.88 | Antimicrobial agents |
| 5-Bromo-N₂-methylpyridine | 0.88 | Cancer therapeutics |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing 5-Bromo-2-[(5-bromo-2-fluoropyridin-4-yl)methyl]-4-methylpyridine, and how can regioselectivity be controlled?
- Methodological Answer :
- Use Suzuki-Miyaura cross-coupling to attach the fluoropyridinylmethyl group to the pyridine core, leveraging palladium catalysts (e.g., Pd(PPh₃)₄) and optimized reaction conditions (e.g., 80–100°C in THF/H₂O) .
- Regioselectivity control : Employ directing groups (e.g., bromine) to guide functionalization. Validate regiochemistry via ¹H/¹³C NMR (e.g., coupling patterns for methyl and fluoropyridine groups) and HRMS for molecular weight confirmation .
Q. How can researchers confirm the molecular structure of this compound post-synthesis?
- Methodological Answer :
- X-ray crystallography : Refine single-crystal data using SHELXL (for small-molecule structures) to resolve bond lengths/angles and verify substituent positions .
- Spectroscopic techniques : Combine ¹H/¹⁹F NMR to identify fluorine and bromine environments, and FT-IR to detect methyl and pyridyl vibrations .
Q. What chromatographic purification strategies are effective for isolating this compound?
- Methodological Answer :
- Use flash column chromatography with silica gel and a gradient eluent (e.g., hexane/ethyl acetate) to separate brominated byproducts. Monitor fractions via TLC (Rf ~0.3–0.5 under UV) .
- For polar impurities, employ reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How can contradictions between experimental spectroscopic data and computational predictions (e.g., DFT) be resolved?
- Methodological Answer :
- Cross-validate data : Compare experimental NMR chemical shifts with DFT-calculated values (using Gaussian or ORCA) to identify discrepancies in electronic environments .
- Dynamic effects : Account for solvent interactions and conformational flexibility in simulations. Use MD simulations to model solution-phase behavior .
Q. What approaches are recommended for analyzing crystallographic data with low-resolution or twinned crystals?
- Methodological Answer :
- Use SHELXD for dual-space structure solution and SHELXL for refinement with TWIN/BASF commands to model twinning .
- Validate with PLATON (ADDSYM) to check for missed symmetry and ORTEP-3 for graphical validation of thermal ellipsoids .
Q. How can the compound’s interaction with biological targets (e.g., enzymes) be systematically studied?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize the target protein and measure binding kinetics (ka/kd) at varying compound concentrations .
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses, focusing on halogen-bonding interactions (Br/F with backbone carbonyls) .
Q. What strategies mitigate challenges in optimizing reaction yields for halogenated pyridine derivatives?
- Methodological Answer :
- Microwave-assisted synthesis : Enhance reaction rates and reduce side-product formation (e.g., dehalogenation) .
- Catalyst screening : Test Pd/Xantphos systems for bromine retention during cross-coupling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
